molecular formula C6H7FN2O2 B13119848 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one

5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one

Cat. No.: B13119848
M. Wt: 158.13 g/mol
InChI Key: FLRRUJCGFDLWHM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins. This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the pyrimidine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and methyl iodide.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the pyrimidine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce amino or thiol-substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.

    Medicine: As a candidate for drug development, particularly in the design of antiviral, anticancer, or antimicrobial agents.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in pyrimidine metabolism or nucleic acid synthesis. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the methoxy and methyl groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.

    2-Methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    1-Methylpyrimidine: A basic pyrimidine derivative used in organic synthesis.

Uniqueness

5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one is unique due to the combination of fluorine, methoxy, and methyl groups on the pyrimidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

5-fluoro-2-methoxy-1-methylpyrimidin-4-one

InChI

InChI=1S/C6H7FN2O2/c1-9-3-4(7)5(10)8-6(9)11-2/h3H,1-2H3

InChI Key

FLRRUJCGFDLWHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N=C1OC)F

Origin of Product

United States

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